2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
Description
Chemical Structure and Properties The compound 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile (C₁₉H₁₄N₂O₂, MW 302.33 g/mol) is a Schiff base derivative featuring a furonitrile core substituted with a phenyl group at the 5-position and an imine linkage at the 2-position. The imine group is derived from 2-hydroxy-3-methoxybenzaldehyde, conferring an E-configuration due to steric and electronic preferences. Key attributes include:
- Hydrogen bonding capacity: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring provide hydrogen bond donor and acceptor sites, enhancing polar interactions .
- Lipophilicity: A computed XLogP3 value of 4 indicates moderate hydrophobicity, typical of aromatic nitriles .
- Conformational flexibility: Four rotatable bonds allow dynamic structural adaptation .
- Purity: Commercial samples exceed 90% purity, suitable for research applications .
Synthesis and Applications This Schiff base is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-5-phenyl-3-furonitrile. Structural characterization often employs X-ray crystallography refined using programs like SHELXL, ensuring precise determination of the E-configuration and intermolecular interactions .
Properties
IUPAC Name |
2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-9-5-8-14(18(16)22)12-21-19-15(11-20)10-17(24-19)13-6-3-2-4-7-13/h2-10,12,22H,1H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXCIKBJKHAJF-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 5-phenyl-3-furonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Schiff bases, including the compound , have shown significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have reported that modifications in the structure can enhance antibacterial efficacy, with some complexes demonstrating minimum inhibitory concentrations (MIC) as low as 8.25 μg/mL against Bacillus subtilis .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of Schiff bases. The compound has been tested for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways .
Material Science Applications
Synthesis of Coordination Complexes
The compound serves as a ligand in the formation of metal complexes, which are utilized in various catalytic processes. For example, metal complexes derived from Schiff bases have been synthesized to enhance catalytic activity in organic reactions. These complexes have shown improved efficiency in reactions such as oxidation and reduction processes .
Nanomaterials Development
The incorporation of this compound into nanomaterials has been explored for applications in drug delivery systems. The unique electronic properties imparted by the furan and phenyl groups facilitate interaction with biological membranes, enhancing the bioavailability of encapsulated drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Analog: 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-Phenyl-3-Furonitrile
This analog replaces the 2-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl substituent. Key differences include:
| Property | Target Compound (2-Hydroxy-3-Methoxy) | 4-Methoxy Analog |
|---|---|---|
| Substituent Position | 2-OH, 3-OCH₃ | 4-OCH₃ |
| Hydrogen Bond Donors | 1 (-OH) | 0 |
| Topological PSA (Ų) | 58.5 | ~50 |
| LogP (XLogP3) | 4 | ~4.5 (estimated) |
| Conformational Rigidity | Stabilized by intramolecular H-bonding | Higher flexibility |
Structural and Functional Implications
- Solubility : The target compound’s hydroxyl group enhances aqueous solubility compared to the 4-methoxy analog, which relies solely on methoxy’s polarity .
- Electronic Effects : The electron-donating 2-hydroxy-3-methoxy substituent may increase electron density on the imine nitrogen, altering reactivity in metal coordination or redox reactions .
- Biological Activity : The hydroxyl group could improve binding to biological targets (e.g., enzymes) via H-bonding, whereas the 4-methoxy analog’s hydrophobicity might enhance membrane permeability .
Comparison with Other Furan-Based Derivatives
- Ranitidine-Related Compound B: While structurally distinct (contains a dimethylamino group and thioether linkage), this compound highlights the pharmacological relevance of furan derivatives. The target compound’s nitrile group may offer greater metabolic stability compared to thioethers .
- General Schiff Base Trends : Schiff bases with ortho-substituted hydroxyl groups (as in the target compound) often exhibit enhanced thermal stability and chelation efficiency compared to para-substituted analogs due to intramolecular H-bonding .
Research Findings and Methodological Considerations
Crystallographic Analysis
The E-configuration and molecular packing of the target compound are typically confirmed using SHELXL for refinement and ORTEP-3 for visualization . The hydroxyl group facilitates intermolecular H-bonding networks, contrasting with the 4-methoxy analog’s reliance on π-π stacking .
Hypothetical Bioactivity Profiles
While direct bioactivity data are unavailable, structural analogs suggest:
- The target compound may exhibit stronger antimicrobial activity due to H-bond donor capacity.
- The 4-methoxy analog’s higher lipophilicity could favor blood-brain barrier penetration in neurological studies.
Biological Activity
The compound 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 312.33 g/mol. The structure features a furan ring, a phenyl group, and a hydroxymethoxyphenyl moiety, contributing to its biological activity through various interactions with biological macromolecules.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | [specific key needed] |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly in urease inhibition, which is crucial for treating conditions like kidney stones and certain infections.
- Antimicrobial Activity : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxic Effects : Preliminary findings suggest that it may induce cytotoxic effects in cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of this compound through various assays:
- Urease Inhibition Assays :
- Cytotoxicity Testing :
Comparative Analysis
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 2-{[(E)-(2-hydroxy-3-methoxyphenyl)...} | 22.5 | Effective urease inhibitor |
| Thiourea | 21.25 | Reference standard |
| Furan Chalcone Derivative | 16.13 | Most active in similar studies |
Q & A
Q. What synthetic methodologies are recommended for optimizing the Schiff base formation in this compound?
The Schiff base formation (imine linkage) between the 2-hydroxy-3-methoxyphenyl aldehyde and the amino group of the furonitrile scaffold can be optimized using anhydrous ethanol or methanol under reflux (60–80°C) with catalytic acetic acid. Monitoring reaction progress via thin-layer chromatography (TLC) every 2 hours ensures completion within 6–8 hours. For sterically hindered analogs, microwave-assisted synthesis (100°C, 30 minutes) may improve yields .
Q. How can X-ray crystallography be employed to resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction using SHELXL for structure refinement and ORTEP-3 for graphical representation is critical. Key parameters include resolving the (E)-configuration of the imine bond and verifying dihedral angles between the phenyl and furan rings. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What analytical techniques are suitable for assessing purity and identifying trace impurities?
High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and a gradient of acetonitrile/water (70:30 to 95:5 over 20 minutes) effectively separates impurities. Comparative analysis with synthesized reference standards is essential, as outlined in pharmacopeial guidelines for impurity profiling .
Q. How should thermal stability be evaluated under varying experimental conditions?
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition thresholds. Differential scanning calorimetry (DSC) reveals phase transitions, with attention to exothermic peaks indicating oxidative degradation. Store the compound at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies are effective for predicting electronic properties and reactivity?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into electron correlation effects in aromatic systems .
Q. How can tautomeric equilibria between enol-imine and keto-amine forms be investigated?
Combine NMR spectroscopy (DMSO-d₆, 500 MHz) with time-dependent DFT (TD-DFT) simulations. Detect tautomeric shifts via ¹H-NMR: enol-imine forms show a singlet for the phenolic –OH (δ 12.5–13.5 ppm), while keto-amine forms exhibit downfield shifts for the NH proton .
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires a ligand-free protocol (Pd(OAc)₂, K₂CO₃ in DMF at 110°C). Mechanistic studies suggest oxidative addition at the furonitrile’s C-5 position is rate-limiting. Monitor regioselectivity via LC-MS to avoid byproducts from competing C-2 activation .
Q. How should contradictory biological activity data across studies be critically analyzed?
Discrepancies often arise from variations in stereochemical purity or solvent-dependent aggregation. Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak IC column). For cell-based assays, confirm compound solubility using dynamic light scattering (DLS) to rule out colloidal aggregation artifacts .
Methodological Best Practices
- Crystallography: Refine disordered methoxy groups using SHELX’s PART instruction with isotropic thermal parameters .
- Spectroscopy: Assign NOESY correlations to confirm the (E)-configuration’s spatial proximity between imine protons and adjacent substituents .
- Computational Validation: Cross-check DFT-optimized geometries against crystallographic data (RMSD < 0.1 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
